Cas no 2248289-39-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate)

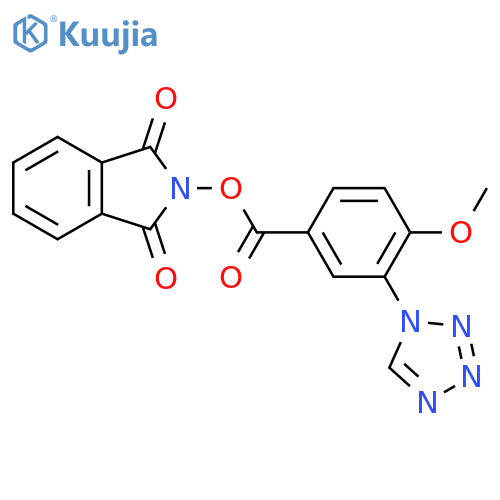

2248289-39-4 structure

商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate 化学的及び物理的性質

名前と識別子

-

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate

- 2248289-39-4

- EN300-6521075

-

- インチ: 1S/C17H11N5O5/c1-26-14-7-6-10(8-13(14)21-9-18-19-20-21)17(25)27-22-15(23)11-4-2-3-5-12(11)16(22)24/h2-9H,1H3

- InChIKey: HYYBODPIXLZPBQ-UHFFFAOYSA-N

- ほほえんだ: O(C(C1C=CC(=C(C=1)N1C=NN=N1)OC)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

- せいみつぶんしりょう: 365.07601847g/mol

- どういたいしつりょう: 365.07601847g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 27

- 回転可能化学結合数: 5

- 複雑さ: 593

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 117Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6521075-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate |

2248289-39-4 | 1g |

$743.0 | 2023-05-31 | ||

| Enamine | EN300-6521075-5.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate |

2248289-39-4 | 5g |

$2152.0 | 2023-05-31 | ||

| Enamine | EN300-6521075-0.1g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate |

2248289-39-4 | 0.1g |

$653.0 | 2023-05-31 | ||

| Enamine | EN300-6521075-0.25g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate |

2248289-39-4 | 0.25g |

$683.0 | 2023-05-31 | ||

| Enamine | EN300-6521075-10.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate |

2248289-39-4 | 10g |

$3191.0 | 2023-05-31 | ||

| Enamine | EN300-6521075-0.05g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate |

2248289-39-4 | 0.05g |

$624.0 | 2023-05-31 | ||

| Enamine | EN300-6521075-0.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate |

2248289-39-4 | 0.5g |

$713.0 | 2023-05-31 | ||

| Enamine | EN300-6521075-2.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate |

2248289-39-4 | 2.5g |

$1454.0 | 2023-05-31 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate 関連文献

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

4. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

5. Water

2248289-39-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate) 関連製品

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量